![molecular formula C19H14ClFN4O B2434431 1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941884-34-0](/img/structure/B2434431.png)
1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a chemical compound with the molecular formula C19H14ClFN4O . It is a derivative of pyridazinone, a class of compounds that have been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyridazinone derivatives has been explored in various studies. For instance, one study used isoxazolo-[3,4-d]-pyridazin-7-(6H)-one and its corresponding open derivatives as simplified substrates for the synthesis of new aldose reductase inhibitors . Another study reported the serendipitous formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyridazin-7(6H)-one core, which is substituted at various positions. The 1-position is substituted with a 3-chlorophenyl group, the 6-position with a 3-fluorobenzyl group, and the 4-position with a methyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its synthesis. The formation of the pyridazinone core typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
Physical And Chemical Properties Analysis
The compound has an average mass of 368.792 Da and a mono-isotopic mass of 368.084015 Da .
Applications De Recherche Scientifique
GPR39 Agonist Discovery
The compound 1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one shows structural similarities with compounds identified as novel GPR39 agonists in research. These compounds, including LY2784544 and GSK2636771, were found through unbiased small-molecule-based screening and displayed probe-dependent and pathway-dependent allosteric modulation by zinc concentrations. This suggests a potential application of the compound in studying G protein-coupled receptors and the role of zinc as an allosteric modulator (Sato et al., 2016).
Dye Synthesis for Polyester Fabrics
Derivatives of pyridazine compounds, closely related to the queried compound, have been utilized in the synthesis of disperse dyes for polyester fabrics. These dyes, derived from compounds like 6-methyl-3, 4-diphenyl-7-(2-phenylhydrazono) pyrimido[1', 2':1, 5]pyrazolo[3,4- c ]pyridazin-8(7H)-one, show a range of hues from orange-yellow to orange-red and have been assessed for their absorption spectral characteristics and fastness properties (Deeb et al., 2014).
Pyrazole Derivative Synthesis
The compound is part of the pyrazole derivative family, which has been extensively studied. For instance, the synthesis of new derivatives of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid involves reactions with various reagents, leading to compounds used in pharmaceutical research. The synthesized compounds have been characterized by several spectroscopic methods, suggesting potential for further chemical and pharmacological investigations (Kasımoğulları et al., 2010).
Antibacterial and Anticancer Applications
Similar pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Notably, certain compounds exhibited higher anticancer activity than the reference drug doxorubicin, alongside excellent antimicrobial properties. This indicates the potential of the queried compound in contributing to the development of new therapeutic agents (Hafez et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-6-[(3-fluorophenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O/c1-12-17-10-22-25(16-7-3-5-14(20)9-16)18(17)19(26)24(23-12)11-13-4-2-6-15(21)8-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEXMYQSHWAWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

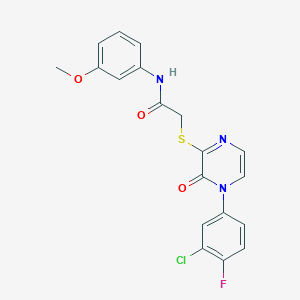
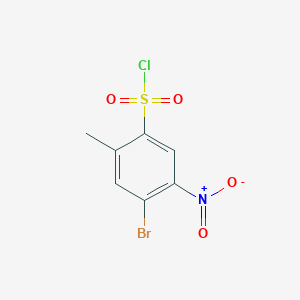
![1-butyl-5-(m-tolyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2434351.png)
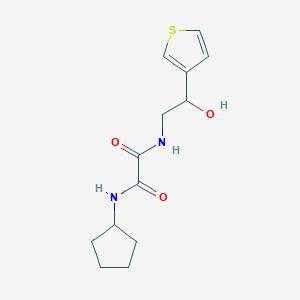
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2434356.png)
![1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2434358.png)

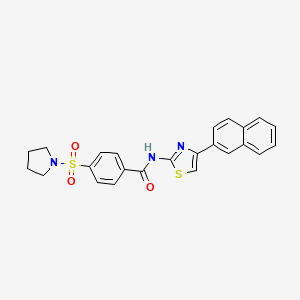
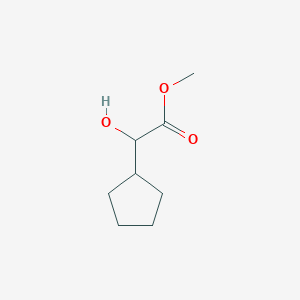
![1-(4-Fluorophenyl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B2434365.png)
![N-[1-(2,4-Difluorophenyl)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]acetamide](/img/structure/B2434368.png)

![(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile](/img/structure/B2434370.png)
